

A Comparative Guide to the Tissue Permeability of Succinate

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Compound of Interest

Compound Name: Succinate

Cat. No.: B1194679

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the tissue permeability of **succinate**, a key metabolic intermediate and signaling molecule. Recognizing the growing interest in targeting **succinate** pathways for therapeutic intervention, this document presents a comparative analysis of its ability to penetrate various tissues. This guide also offers a look at structurally and functionally related dicarboxylic acids—alpha-ketoglutarate, fumarate, and malate—to provide a broader context for researchers. The information herein is intended to support the design of novel therapeutic strategies and the development of drug delivery systems.

Quantitative Analysis of Tissue Distribution

The following table summarizes the available quantitative data on the tissue distribution of **succinate** and its alternatives following administration in animal models. This data is crucial for understanding the bioavailability of these molecules in target tissues.

Molecule	Administration Route	Dose	Time Point	Tissue	Concentration (ng/g or ng/mL)	Species	Reference
Succinate	Oral	100 mg/kg	15 min	Plasma	~150 ng/mL	Mouse	[1]
Heart	44.5 ± 17.0 ng/g						
Liver	1167.6 ± 183.4 ng/g						
Kidney	128.8 ± 47.5 ng/g						
Brain	13.3 ± 0.1 ng/g						
White Adipose Tissue	149.0 ± 29.3 ng/g						
Brown Adipose Tissue	244.8 ± 68.6 ng/g						
Intravenous	10 mg/kg	-	Plasma	Clearance: 4574.5 mL/h/kg, Vd: 520.8 mL/kg, t1/2: 0.56 h	Mouse	[2]	
Alpha-Ketoglutarate	Oral (gavage)	Not specified	3 hours	General Tissues	Up to 70% of administered	Rat	[2]

					red dose retained		
Fumarate (as Dimethyl Fumarate)	Oral	120 mg	182 min (fasted)	Serum (as Monomet hyl Fumarate)	0.84 mg/L	Human	[3][4]
361 min (fed)	0.48 mg/L						
Malate	Intraveno us	7-21 mM solution	30 min	Plasma	Dose- depende nt increase (0.19- 0.98 mM)	Rat	[5]
2.5 hours	Returned to baseline (<0.15 mM)						

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the protocols used in the cited studies for determining the tissue distribution of **succinate** and its alternatives.

Protocol for Succinate Tissue Distribution Analysis[1][2]

This method utilizes stable isotope-labeled succinic acid to differentiate it from endogenous levels.

- Animal Model: Male ICR mice.

- Test Article: Succinic acid-13C4 (13C4SA).
- Administration:
 - Intravenous (IV): A single dose of 10 mg/kg was administered via the tail vein.
 - Oral (PO): A single dose of 100 mg/kg was administered by oral gavage.
- Sample Collection:
 - Blood samples were collected at various time points post-administration.
 - For tissue distribution, mice were perfused with saline, and heart, liver, kidney, brain, white adipose tissue (IWAT), and brown adipose tissue (BAT) were collected.
- Sample Preparation:
 - Plasma was separated from blood by centrifugation.
 - Tissues were homogenized with an internal standard solution.
 - Proteins were precipitated, and the supernatant was collected for analysis.
- Quantification:
 - Concentrations of 13C4SA were determined using a validated ultra high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.

Protocol for Alpha-Ketoglutarate Tissue Distribution[3]

This study employed radiolabeled alpha-ketoglutarate to trace its distribution.

- Animal Model: Male Sprague Dawley rats.
- Test Article: 14C uniformly marked alpha-ketoglutarate (AKG).
- Administration: Oral gavage.

- **Sample Collection:** Tissues including the liver, brain, bones, skin, and muscles were collected 3 hours after administration.
- **Quantification:** The amount of ¹⁴C-AKG in the tissues was determined by measuring radioactivity.

Protocol for Fumarate (as Monomethyl Fumarate) Pharmacokinetics[4][5]

This human study measured the active metabolite of an oral fumarate formulation.

- **Subjects:** Healthy human volunteers.
- **Test Article:** A tablet containing 120 mg of dimethylfumarate.
- **Administration:** A single oral dose was given in a fasted state and after a standardized breakfast in a crossover design.
- **Sample Collection:** Blood samples were drawn at fixed intervals.
- **Quantification:** Serum concentrations of monomethylfumarate were measured using high-performance liquid chromatography (HPLC).

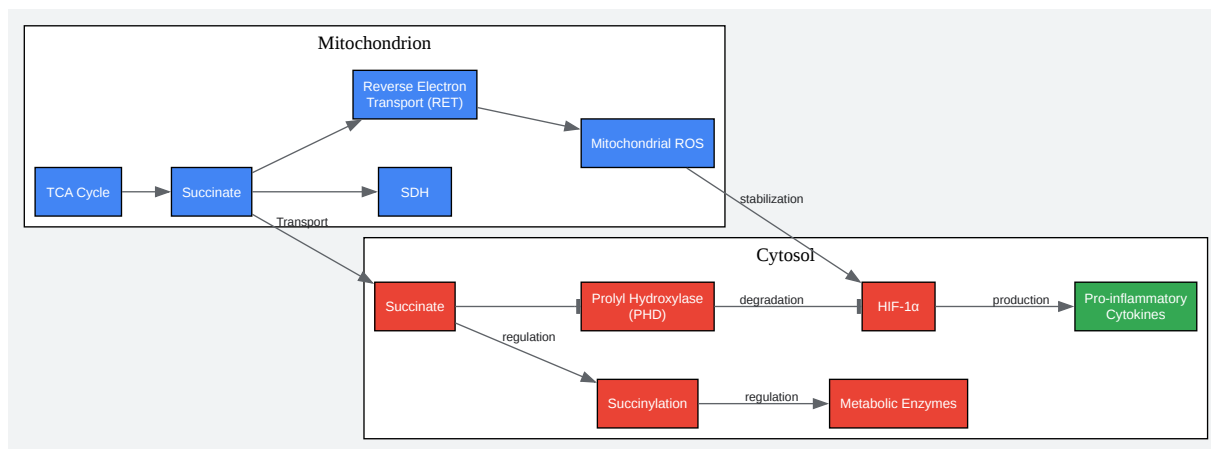
Protocol for Malate Plasma Profile[6]

This study investigated the plasma concentration of malate after infusion in a hemorrhagic shock model.

- **Animal Model:** Male Wistar rats.
- **Test Article:** Malate-containing crystalloid solution (7 mM, 13.6 mM, and 21 mM).
- **Administration:** Intravenous infusion during resuscitation after induced hemorrhagic shock.
- **Sample Collection:** Blood samples were collected at different time points.
- **Quantification:** Plasma malate concentrations were determined.

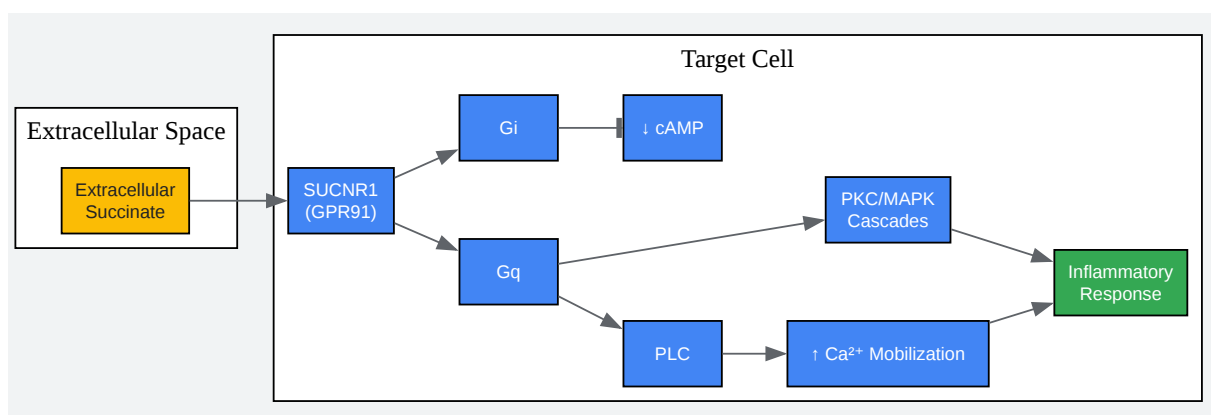
Signaling Pathways and Experimental Workflows

To visualize the complex roles of **succinate** and the methodologies used to study its permeability, the following diagrams are provided.



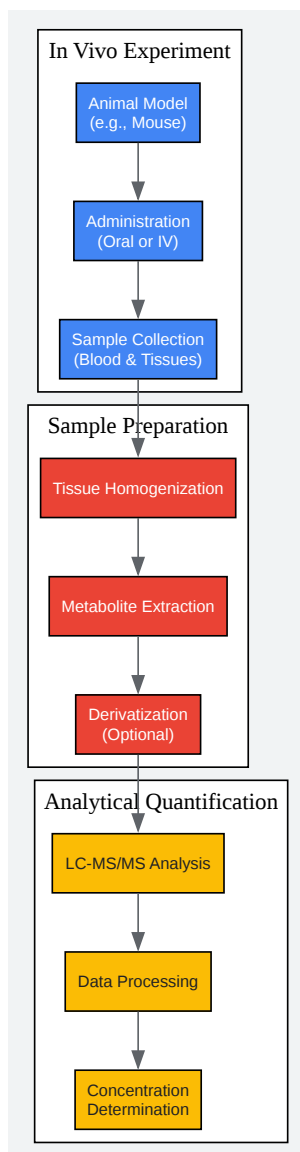
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Intracellular signaling pathways of **succinate**.



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Extracellular **succinate** signaling via SUCNR1.



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Workflow for tissue permeability analysis.

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